molecular formula C9H8FN3O2S B12940608 1-(2-Fluorophenyl)-1H-imidazole-2-sulfonamide CAS No. 89517-99-7

1-(2-Fluorophenyl)-1H-imidazole-2-sulfonamide

Cat. No.: B12940608
CAS No.: 89517-99-7
M. Wt: 241.24 g/mol
InChI Key: GYPVYNVCEYEUEH-UHFFFAOYSA-N
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Description

1-(2-Fluorophenyl)-1H-imidazole-2-sulfonamide is a synthetic hybrid compound incorporating a fluorophenyl-imidazole core and a sulfonamide functional group. This structure is of significant interest in medicinal chemistry research, particularly in the development of novel therapeutic agents. The imidazole ring is a privileged scaffold in drug discovery, capable of forming multiple hydrogen bonds and interacting with various biological targets . The strategic incorporation of a fluorine atom on the phenyl ring is a common tactic in modern drug design, as it can influence a molecule's electronic properties, metabolic stability, and membrane permeability . Furthermore, the sulfonamide group serves as a key pharmacophore, known for its ability to inhibit enzymes like carbonic anhydrases, which are relevant in conditions such as cancer and certain microbial infections . The specific 1H-imidazole-2-sulfonamide configuration has been identified as a core structure in chemical databases, underlining its relevance as a building block for further chemical exploration . Main Applications & Research Value This compound's primary research value lies in its potential as a multi-target agent, especially in oncology and infectious disease studies. Azole-sulfonamide hybrids have demonstrated considerable potential to overcome drug resistance in cancer cells by simultaneously acting on dual or multiple targets . Recent scientific literature highlights that such hybrids can exhibit profound anticancer potential against a broad range of cancers, with some analogs showing favorable pharmacokinetic properties and low acute toxicity in preclinical models . In infectious disease research, benzenesulfonamide-bearing imidazole derivatives have shown strong and promising antimicrobial activity against challenging, drug-resistant bacterial strains, including the Mycobacterium abscessus complex . The presence of the 2-fluorophenyl substituent is a key structural feature for researchers investigating structure-activity relationships (SAR), as fluorine can enhance binding affinity and optimize physicochemical parameters . Mechanism of Action The mechanism of action for this compound is anticipated to be multi-faceted, based on the known biological activities of its core components. The sulfonamide group can act as a zinc-binding group (ZBG), enabling inhibition of metalloenzymes like carbonic anhydrases . Inhibition of these enzymes has been linked to anti-proliferative effects in cancer cells and compromised virulence in certain pathogens . Furthermore, the imidazole-sulfonamide architecture has been associated with the ability to activate non-apoptotic cell death pathways, such as ferroptosis, in cancer cells by inhibiting the cystine/glutamate antiporter (system Xc-) . Some closely related derivatives have also been reported to possess inhibitory activity against kinase targets such as BRAF and receptor tyrosine kinases like EGFR, which are critical drivers in many cancers . This diverse target profile makes the compound a valuable tool for researchers deciphering complex disease pathways.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

89517-99-7

Molecular Formula

C9H8FN3O2S

Molecular Weight

241.24 g/mol

IUPAC Name

1-(2-fluorophenyl)imidazole-2-sulfonamide

InChI

InChI=1S/C9H8FN3O2S/c10-7-3-1-2-4-8(7)13-6-5-12-9(13)16(11,14)15/h1-6H,(H2,11,14,15)

InChI Key

GYPVYNVCEYEUEH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)N2C=CN=C2S(=O)(=O)N)F

Origin of Product

United States

Preparation Methods

Nucleophilic Aromatic Substitution (SNAr) Approach

  • The 2-fluorophenyl substituent can be introduced via nucleophilic aromatic substitution on a suitable halogenated aromatic precursor with imidazole or its derivatives acting as the nucleophile.
  • Bases such as potassium carbonate, sodium hydride, or potassium alkoxides are employed to deprotonate the imidazole nitrogen, enhancing nucleophilicity.
  • Polar aprotic solvents like N,N-dimethylformamide (DMF), N,N-dimethylacetamide (DMA), or 1-methyl-2-pyrrolidinone (NMP) facilitate the reaction by stabilizing charged intermediates.
  • Reaction temperatures are typically maintained between ambient and 80 °C to balance reaction rate and selectivity.

Example from Patent Literature

  • A process described for related imidazole derivatives involves reacting 4-methyl-1H-imidazole with a halogenated aromatic compound under basic conditions in DMF or DMA, followed by purification steps to isolate the substituted imidazole.

Introduction of the Sulfonamide Group at the 2-Position

Chlorination of the Imidazole Ring

  • The 2-position of the imidazole ring is activated for substitution by chlorination using chlorinating agents such as sulfuryl chloride or N-chlorosuccinimide.
  • Chlorination is performed at controlled temperatures (0–40 °C) to avoid over-chlorination or decomposition.
  • The chlorinated intermediate is isolated by filtration and washing.

Sulfonamide Formation via Reaction with Sulfamoyl Chlorides

  • The chlorinated imidazole intermediate is reacted with sulfamoyl chlorides (e.g., dimethylsulfamoyl chloride) in the presence of a base such as potassium carbonate.
  • The reaction is typically carried out in polar organic solvents like ethyl acetate or DMA at elevated temperatures (~75 °C) for several hours (e.g., 10 hours).
  • The base neutralizes the hydrochloric acid generated and drives the substitution to completion.
  • The product is purified by filtration, washing, and drying to yield the sulfonamide derivative with high purity (above 95%).

Representative Reaction Conditions and Yields

Step Reagents/Conditions Yield (%) Purity (%)
Chlorination Sulfuryl chloride, DMA/acetonitrile, 0–25 °C ~95 Not specified
Sulfonamide formation Dimethylsulfamoyl chloride, K2CO3, ethyl acetate, 75 °C, 10 h 75–80 >95

Data adapted from patent examples on related imidazole sulfonamides

Alternative Synthetic Routes and Considerations

Reduction and Functional Group Transformations

  • Some processes involve initial formation of cyanoimidazole intermediates, followed by chlorination and subsequent reaction with sulfamoyl chlorides to yield sulfonamide derivatives.
  • Reducing agents such as sodium bisulfite or sodium dithionite are used in early steps to convert oxime or aldehyde precursors to cyanoimidazoles.
  • These intermediates are then chlorinated and sulfonylated as described above.

Use of Sulfuryl Fluoride-Free Sulfonylation

  • Recent advances include SO2F2-free sulfonylation methods using alternative sulfonyl transfer reagents to prepare imidazole sulfonyl fluorides and related sulfonamides.
  • These methods offer safer and scalable routes to sulfonamide derivatives without the need for gaseous reagents.

Summary Table of Key Preparation Steps

Step No. Reaction Type Reagents/Conditions Purpose/Outcome
1 Nucleophilic aromatic substitution 2-fluorohalobenzene + imidazole, base (K2CO3), DMF/DMA, 50–80 °C Formation of 1-(2-fluorophenyl)imidazole core
2 Chlorination Sulfuryl chloride or N-chlorosuccinimide, 0–40 °C Chlorination at 2-position of imidazole ring
3 Sulfonamide formation Sulfamoyl chloride (e.g., dimethylsulfamoyl chloride), base (K2CO3), ethyl acetate, 70–80 °C, 10 h Introduction of sulfonamide group at 2-position
4 Purification Filtration, washing, drying Isolation of pure this compound

Research Findings and Optimization Notes

  • The choice of base and solvent critically affects the yield and purity of the sulfonamide product.
  • Potassium carbonate is preferred for sulfonamide formation due to its mild basicity and good solubility in organic solvents.
  • Temperature control during chlorination prevents side reactions and degradation.
  • Polar aprotic solvents enhance nucleophilicity and stabilize intermediates, improving reaction efficiency.
  • Multi-step synthesis involving cyanoimidazole intermediates can improve overall yields and facilitate purification.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfonamide group participates in nucleophilic substitutions due to the electron-withdrawing effect of the sulfonyl moiety. Key examples include:

Reaction TypeConditionsProductsReference
S-Alkylation Reaction with alkyl halides (e.g., methyl iodide) in DMF/TEA at RTAlkylated sulfonamides (e.g., S-methyl derivatives)
Fluoride Displacement Treatment with tetrabutylammonium fluoride (TBAF)Cleavage of protective groups (e.g., silyl ethers) via Si-O bond rupture
  • Mechanistic Insight : The sulfonamide’s NH group acts as a nucleophile, attacking electrophilic centers in alkyl halides or silylating agents. Steric hindrance from the 2-fluorophenyl group may moderate reactivity .

Electrophilic Aromatic Substitution

The fluorophenyl ring undergoes electrophilic substitution, though fluorine’s electron-withdrawing nature directs reactivity to meta/para positions:

Reaction TypeReagentsProductsNotes
Nitration HNO₃/H₂SO₄Nitro derivativesLimited by fluorine’s deactivating effect
Halogenation Cl₂/FeCl₃Chlorinated analogsRequires harsh conditions
  • Structural Impact : The imidazole ring’s electron-rich nature may compete for electrophilic attack, complicating regioselectivity .

Coordination and Chelation

The sulfonamide and imidazole moieties enable metal coordination, as observed in calcium-mediated reactions:

Metal IonReactionOutcomeReference
Ca²⁺Interaction with sulfonimidoyl fluoridesSix-membered chelate complex formation
Transition metals (e.g., Fe³⁺)Aqueous solutionsPrecipitation or stabilization via N/S donor sites
  • Biological Relevance : Calcium chelation may mimic enzymatic inhibition mechanisms, as seen in kinase targeting .

Hydrolysis and Stability

The compound’s stability varies under acidic/basic conditions:

ConditionOutcomeMechanism
Acidic (pH < 3) Imidazole ring protonationEnhanced solubility, potential sulfonamide cleavage
Basic (pH > 10) Sulfonamide deprotonationHydrolysis to sulfonic acid derivatives
  • Degradation Pathways : Prolonged exposure to moisture or light may lead to sulfonic acid formation, reducing bioactivity .

Biological Interactions

While not strictly chemical reactions, its interactions with biological targets inform reactivity:

TargetInteractionFunctional ImpactReference
EGFR Kinase H-bonding via imidazole N3 to K745Competitive inhibition
COX-2 Sulfonamide binding to active siteAnti-inflammatory activity
  • Structure-Activity Relationship (SAR) : Fluorine enhances lipophilicity, improving membrane permeability .

Synthetic Modifications

Derivatization strategies to enhance pharmacological properties:

ModificationMethodResulting Compound
Acetylation Acetic anhydride/pyridineN-Acetyl sulfonamide
Sulfonation SO₃/H₂SO₄Polysulfonated derivatives

Reactivity Comparison

Key differences between 1-(2-Fluorophenyl)-1H-imidazole-2-sulfonamide and analogs:

PropertyThis Compound1H-Imidazole-2-sulfonamide
Electrophilic Reactivity Reduced (fluorine electron withdrawal)Higher (unsubstituted phenyl)
Solubility Moderate (logP ~2.1)Low (logP ~1.5)

Scientific Research Applications

1-(2-Fluorophenyl)-1H-imidazole-2-sulfonamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-Fluorophenyl)-1H-imidazole-2-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved in its mechanism of action can vary depending on the specific biological target and the context of its use .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Compound Name Substituents (Imidazole Position) Molecular Weight (g/mol) LogP (Predicted) Key Features
1-(2-Fluorophenyl)-1H-imidazole-2-sulfonamide 1: 2-Fluorophenyl; 2: Sulfonamide ~229.23 (calculated) ~1.2 Enhanced metabolic stability due to fluorine; moderate polarity
1-(2-Chlorophenyl)-1H-imidazole derivative 1: 2-Chlorophenyl Higher (Cl vs. F) ~1.8 Increased lipophilicity; potential toxicity concerns
1-(4-Fluorophenyl)-1H-imidazole-2-sulfanyl acetamide 1: 4-Fluorophenyl; 2: Sulfanyl ~341.40 ~2.5 Thioether linkage reduces polarity; altered pharmacokinetics
1-Propyl-1H-imidazole-2-sulfonamide 1: Propyl; 2: Sulfonamide 189.24 ~0.8 Higher solubility but reduced target affinity due to alkyl chain
1-Methyl-1H-imidazole-2-sulfonamide 1: Methyl; 2: Sulfonamide ~161.18 ~0.5 Compact structure; improved aqueous solubility

Key Observations :

  • Halogen Effects : The 2-fluorophenyl group in the target compound offers a balance between lipophilicity (LogP ~1.2) and electronic effects, whereas the 2-chlorophenyl analog exhibits higher LogP (~1.8), which may compromise solubility and increase off-target interactions.
  • Alkyl vs. Aromatic Substituents : Propyl and methyl substituents reduce aromatic interactions but improve solubility, favoring different therapeutic applications.

Biological Activity

1-(2-Fluorophenyl)-1H-imidazole-2-sulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its antibacterial, antifungal, anticancer properties, and other biological implications based on recent research findings.

Chemical Structure and Properties

The compound features a fluorophenyl group attached to an imidazole ring and a sulfonamide functional group . The unique structure contributes to its biological activity, enhancing solubility and reactivity. The imidazole moiety is particularly important as it can interact with various biological targets, such as enzymes and receptors.

Antibacterial Activity

Research indicates that this compound exhibits notable antibacterial properties against both Gram-positive and Gram-negative bacteria.

In Vitro Studies

Several studies have quantified its antibacterial efficacy through Minimum Inhibitory Concentration (MIC) values, demonstrating its potency against various strains:

Bacterial StrainMIC (μg/mL)
E. coli15.28
S. pneumoniae62.53
E. faecalis36.66

These results indicate that the compound is particularly effective against E. coli, showcasing potential for treating infections caused by multidrug-resistant strains .

Antifungal Activity

In addition to its antibacterial effects, the compound has shown antifungal properties in preliminary studies. The imidazole ring is often associated with antifungal activity, making this compound a candidate for further investigation in fungal infections.

Anticancer Potential

The anticancer activity of this compound has also been explored. Molecular docking studies suggest that it may inhibit specific cancer-related enzymes, potentially leading to therapeutic applications in oncology. For instance, compounds with similar structures have been reported to inhibit carbonic anhydrase, an enzyme involved in tumor growth and metastasis .

Case Studies

A study evaluated the effects of related imidazole derivatives on cancer cell lines, showing that certain derivatives exhibited IC50 values in the low micromolar range against various cancer types. These findings suggest that this compound could have similar efficacy .

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : The sulfonamide group can participate in nucleophilic substitutions, while the imidazole can coordinate with metal ions or engage in proton transfer reactions.
  • Binding Affinity : Interaction studies indicate that this compound can effectively bind to enzymes involved in metabolic pathways relevant to cancer and bacterial resistance .

Pharmacokinetics

Understanding the pharmacokinetic profile of this compound is crucial for assessing its therapeutic potential. Investigations into its absorption, distribution, metabolism, and excretion (ADME) characteristics are ongoing and will provide insights into its suitability as a drug candidate.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(2-Fluorophenyl)-1H-imidazole-2-sulfonamide, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via sulfonylation of the imidazole ring. A common approach involves reacting 1-(2-Fluorophenyl)-1H-imidazole with chlorosulfonic acid under controlled temperatures (0–5°C) in an inert atmosphere to avoid side reactions . Post-synthesis, purification via recrystallization or column chromatography is critical to isolate the sulfonamide derivative. Yield optimization studies suggest that stoichiometric ratios (e.g., 1:1.2 imidazole:chlorosulfonic acid) and slow addition of reagents reduce byproducts.

Q. How can researchers validate the structural integrity of this compound using crystallographic tools?

  • Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Using programs like SHELXL , researchers can refine structural parameters (bond lengths, angles) and compare them to density functional theory (DFT)-optimized models. ORTEP-3 aids in visualizing thermal ellipsoids and detecting disorder. For validation, check against the IUCr's structure-validation guidelines (e.g., R-factor < 5%, reasonable ADP values) .

Q. What spectroscopic techniques are most reliable for characterizing this compound?

  • Methodology :

  • NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., fluorophenyl protons at δ 7.2–7.8 ppm, imidazole protons at δ 7.9–8.3 ppm).
  • FT-IR : Sulfonamide S=O stretches (~1350 cm⁻¹ and 1150 cm⁻¹) .
  • MS : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 255.07).

Advanced Research Questions

Q. How can computational modeling predict the bioactivity of this compound against fungal targets?

  • Methodology :

  • Molecular Docking : Use software like AutoDock Vina to simulate binding to fungal cytochrome P450 lanosterol 14α-demethylase (CYP51). Compare binding affinity (ΔG) to known antifungals like Fluconazole .
  • MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (e.g., RMSD < 2 Å indicates stable binding).
  • QSAR : Correlate substituent electronic effects (Hammett σ values) with MIC₅₀ data from in vitro assays .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

  • Methodology :

  • Batch Reproducibility : Ensure consistent synthesis/purification protocols to rule out impurities (e.g., HPLC purity > 98%) .
  • Assay Standardization : Use CLSI guidelines for antifungal susceptibility testing. Include positive controls (e.g., Amphotericin B) and statistical validation (e.g., p < 0.05 via ANOVA).
  • Meta-Analysis : Cross-reference data from PubChem, DSSTox, and peer-reviewed studies to identify outliers .

Q. How does the electron-withdrawing fluorine substituent influence the compound’s reactivity in nucleophilic substitution reactions?

  • Methodology :

  • Kinetic Studies : Compare reaction rates of fluorophenyl vs. non-fluorinated analogs with nucleophiles (e.g., amines) under identical conditions.
  • DFT Calculations : Calculate Fukui indices to identify electrophilic centers. The 2-fluorophenyl group increases positive charge density at the sulfonamide sulfur, enhancing reactivity .
  • Hammett Plots : Plot log(k) vs. σₚ to quantify electronic effects (expected ρ ~ +1.2 for SN2 mechanisms).

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